3-imidazo[1,2-a]pyrimidin-2-yl-N,N-dimethylbenzenesulfonamide
Description
3-Imidazo[1,2-a]pyrimidin-2-yl-N,N-dimethylbenzenesulfonamide is a heterocyclic sulfonamide compound featuring an imidazo[1,2-a]pyrimidine core fused to a benzenesulfonamide moiety with N,N-dimethyl substituents. This structure combines the electron-rich imidazo[1,2-a]pyrimidine ring, known for its pharmacological versatility, with a sulfonamide group that enhances target selectivity and bioavailability. Such compounds are frequently explored as kinase inhibitors, antimicrobial agents, and enzyme modulators due to their ability to interact with hydrophobic pockets and hydrogen-bonding regions in biological targets .
Properties
IUPAC Name |
3-imidazo[1,2-a]pyrimidin-2-yl-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-17(2)21(19,20)12-6-3-5-11(9-12)13-10-18-8-4-7-15-14(18)16-13/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRCXUMMSKPWPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CN3C=CC=NC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-imidazo[1,2-a]pyrimidin-2-yl-N,N-dimethylbenzenesulfonamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of α-bromoketones with 2-aminopyridines under different conditions to yield imidazo[1,2-a]pyrimidines . The reaction conditions often involve the use of toluene, iodine (I2), and tert-butyl hydroperoxide (TBHP) as reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the aforementioned synthetic routes for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-imidazo[1,2-a]pyrimidin-2-yl-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents such as sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-imidazo[1,2-a]pyrimidin-2-yl-N,N-dimethylbenzenesulfonamide has a broad range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-imidazo[1,2-a]pyrimidin-2-yl-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine/pyrimidine Sulfonamide Derivatives
Sulfonamide-substituted imidazoheterocycles are pivotal in medicinal chemistry for their enzyme inhibitory properties. For example:
- 2,5-Dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide () shares a sulfonamide group but differs in substituents (dimethoxy vs. N,N-dimethyl on the benzene ring and an 8-methyl group on the imidazo-pyridine).
- N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3-(trifluoromethyl)benzamide () replaces the sulfonamide with a trifluoromethylbenzamide group, demonstrating how electron-withdrawing substituents can enhance metabolic stability but reduce solubility .
Key Insight : The N,N-dimethylbenzenesulfonamide group in the target compound likely improves blood-brain barrier penetration compared to polar methoxy groups, while retaining strong hydrogen-bonding capacity for kinase inhibition .
Imidazo[1,2-a]pyridine Derivatives with Antimicrobial Activity
- 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives () exhibit potent antifungal activity against Candida albicans (MIC = 41.98 µmol/L for compound 10i). The propenone moiety introduces α,β-unsaturated ketones, which enhance electrophilic reactivity and interaction with microbial enzymes .
- Imidazo[1,2-a]pyridine-3-nitroso compounds () show anti-TB activity but suffer from cytotoxicity in VERO cells, highlighting the delicate balance between efficacy and safety in nitroso-substituted analogs .
Kinase-Targeting Imidazoheterocycles
- 3-Imidazo[1,2-a]pyridin-3-yl-4-(1,2,3,4-tetrahydro-[1,4]diazepino-[6,7,1-hi]indol-7-yl)pyrrole-2,5-diones () are selective GSK-3β inhibitors (IC₅₀ < 100 nM). The diazepinoindole moiety enhances binding to the ATP pocket, a feature absent in the target compound .
- Fyn kinase inhibitors () with imidazo[1,2-b]pyridazine scaffolds demonstrate that sulfonamide-like groups improve selectivity. The target compound’s benzenesulfonamide may similarly enhance Fyn kinase binding .
Key Insight : The imidazo[1,2-a]pyrimidine core in the target compound could offer unique conformational flexibility for kinase inhibition compared to rigid pyridazine or indole-containing analogs.
Impact of Heterocyclic Core Variations
- Chromeno-pyrido-pyrimidinones () form unexpectedly in place of imidazo[1,2-a]pyridine derivatives, underscoring synthetic challenges in controlling ring fusion regioselectivity .
Biological Activity
3-imidazo[1,2-a]pyrimidin-2-yl-N,N-dimethylbenzenesulfonamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H15N3O2S
- Molecular Weight : 299.36 g/mol
- CAS Number : 7080177
The compound acts primarily as an inhibitor of specific enzymes and pathways involved in cellular signaling and immune responses. Research indicates that compounds with similar structures can modulate the activity of various targets, including:
- ENPP1 (Ectonucleotide Triphosphate Diphosphohydrolase 1) : Inhibitors of this enzyme enhance immune responses by affecting the cGAS-STING pathway, which is crucial for antitumor immunity .
Biological Activity
The biological activities of this compound can be summarized as follows:
Case Studies
- Study on ENPP1 Inhibition :
- Antitumor Efficacy :
- Selectivity and Toxicity Profile :
Q & A
Q. What are the key synthetic routes for 3-imidazo[1,2-a]pyrimidin-2-yl-N,N-dimethylbenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?
Q. How is the structural identity of this compound confirmed post-synthesis?
Structural characterization employs:
- NMR spectroscopy : H and C NMR confirm the presence of aromatic protons (δ 7.2–8.5 ppm) and sulfonamide methyl groups (δ 2.8–3.1 ppm) .
- Mass spectrometry (HRMS) : Molecular ion peaks at m/z 358.09 (M+H) validate the molecular formula .
- X-ray crystallography (if crystalline): Resolves bond lengths and angles, confirming the fused imidazo-pyrimidine ring system .
Q. What biological activities are associated with this compound, and how are these evaluated?
The compound exhibits potential as a kinase inhibitor or antimicrobial agent. Standard assays include:
- Enzyme inhibition : IC determination via fluorescence-based kinase assays (e.g., EGFR or CDK2) .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess selectivity .
Advanced Research Questions
Q. What experimental strategies can resolve contradictory data regarding the compound’s biological activity across studies?
Contradictions may arise from variations in assay protocols or impurities. Mitigation strategies include:
- Standardized protocols : Adopt OECD guidelines for cytotoxicity or CLSI standards for antimicrobial testing .
- Purity validation : Use HPLC (>98% purity) and elemental analysis to exclude batch-specific impurities .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 3-fluoro-N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)benzamide) to identify trends in substituent effects .
Q. How can computational chemistry aid in designing derivatives with enhanced target specificity?
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Key challenges include:
- Side reactions : Oxidative dimerization of the imidazo-pyrimidine core at high concentrations. Mitigated by inert atmospheres (N) and slow reagent addition .
- Purification : Column chromatography becomes inefficient at scale. Switch to recrystallization in ethanol/water mixtures (80:20 v/v) .
- Stereochemical drift : Monitor via chiral HPLC and optimize reaction time to prevent racemization .
Methodological Notes
- Data integration : Combined synthesis protocols from , bioactivity data from , and computational strategies from .
- Advanced tools : ICReDD’s reaction design framework is recommended for optimizing synthetic workflows.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
